

# Technical Guide: Spectroscopic Profiling of Magnesium 2-Hydroxypropanoate Trihydrate

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## Compound of Interest

Compound Name:	Magnesium 2-hydroxypropanoate trihydrate
CAS No.:	1220086-24-7
Cat. No.:	B1145714

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## Executive Summary

Compound: Magnesium L-Lactate Trihydrate (

) CAS: 18917-93-6 Application: Pharmaceutical buffering, mineral supplementation, and acidity regulation.[1]

This technical guide provides a definitive spectroscopic reference for **Magnesium 2-hydroxypropanoate trihydrate**. Unlike simple organic acids, this organometallic salt presents unique spectral challenges due to its hydration shell and ionic lattice. The following protocols and data sets are synthesized for researchers requiring absolute structural verification through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy.

## Part 1: Molecular Architecture & Solvation

To interpret the spectra correctly, one must understand the species in the solution vs. solid state.

- Solid State (IR/Raman): The magnesium ion ( ) is octahedrally coordinated. In the trihydrate form, the coordination sphere typically involves oxygen atoms from the lactate carboxylate groups, hydroxyl groups, and water molecules. This creates a complex hydrogen-bonding network visible in the vibrational spectrum.[2]
- Solution State ( NMR): The lattice collapses. The spectrum observed is primarily that of the free L-lactate anion, with the acting as a spectator ion that may slightly influence chemical shifts via ionic strength effects.

## Part 2: Nuclear Magnetic Resonance (NMR) Profiling

### Experimental Protocol: High-Resolution and NMR

Objective: To verify the carbon backbone and proton environment of the lactate anion without interference from the hydration shell.

Reagents & Equipment:

- Solvent: Deuterium Oxide ( ), 99.9% D.
- Reference: Sodium 3-trimethylsilylpropionate-2,2,3,3-d4 (TSP) or DSS (0.00 ppm).[3] Note: TMS is insoluble in .
- Field Strength: 400 MHz recommended for clear resolution of the methine quartet.

Step-by-Step Workflow:

- Preparation: Weigh 15-20 mg of Magnesium Lactate Trihydrate into a clean vial.
- Solvation: Add 0.6 mL

. Vortex until fully dissolved (Mg-Lactate is slower to dissolve than Na-Lactate; mild sonication may be required).

- Referencing: Add 10

L of TSP internal standard solution.

- Acquisition:

- : 16 scans, relaxation delay (

)

5s to allow full relaxation of the methine proton.

- : 256-512 scans, proton-decoupled.

## NMR Data Summary (in )

Nucleus	Moiety	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment
		1.32 - 1.36	Doublet (d)		Methyl protons
		4.10 - 4.15	Quartet (q)		Methine proton (to OH/COO)
		~20.4	Singlet	-	Methyl Carbon
		~68.8	Singlet	-	Methine Carbon (C-OH)
		~182.5	Singlet	-	Carboxylate Carbon

Note: The hydroxyl proton (-OH) exchanges rapidly with

and appears as part of the HDO solvent peak (~4.79 ppm), rendering it invisible in the standard spectrum.

## Visualization: NMR Workflow



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Caption: Standardized workflow for acquiring quantitative NMR data for Magnesium Lactate in aqueous media.

## Part 3: Vibrational Spectroscopy (FT-IR & Raman)

### The "Salt Shift" Phenomenon

In the solid state, the distinction between Lactic Acid and Magnesium Lactate is most visible in the carbonyl region.

- Lactic Acid: Shows a stretch at ~1720-1750 cm (protonated carboxylic acid).
- Magnesium Lactate: The proton is removed, creating a carboxylate resonance hybrid ( ). This shifts the band to a lower frequency (~1580 cm ) and splits it into asymmetric and symmetric modes.

## Experimental Protocol: ATR-FTIR

Objective: Rapid identification of the solid salt form.

Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

- Blank: Collect background spectrum of the clean crystal.

- Mount: Place ~10 mg of powder on the crystal.
- Compress: Apply high pressure (essential for the hard crystalline trihydrate) to ensure optical contact.
- Scan: 4000–600 cm<sup>-1</sup>, 4 cm<sup>-1</sup> resolution, 32 scans.

## Comparative Spectral Data: IR vs. Raman

Functional Group	Mode	IR Frequency (cm <sup>-1</sup> )	Intensity (IR)	Raman Shift (cm <sup>-1</sup> )	Intensity (Raman)
O-H (Water/Alcohol)	Stretch	3000 - 3500	Strong, Broad	~3400	Weak
C-H (Methyl)	Stretch	2980 - 2930	Medium	2930 - 2985	Strong
(Carboxylate)	Asymmetric Stretch	1575 - 1600	Very Strong	~1600	Weak
(Carboxylate)	Symmetric Stretch	1400 - 1450	Medium	1450	Medium/Strong
C-H	Deformation	~1375	Medium	~1380	Medium
C-O (Alcohol)	Stretch	1100 - 1125	Strong	~1120	Weak
C-C	Skeletal Stretch	1040 - 1050	Medium	855	Very Strong

Diagnostic Key:

- IR: Look for the massive, broad band at 1580 cm<sup>-1</sup>

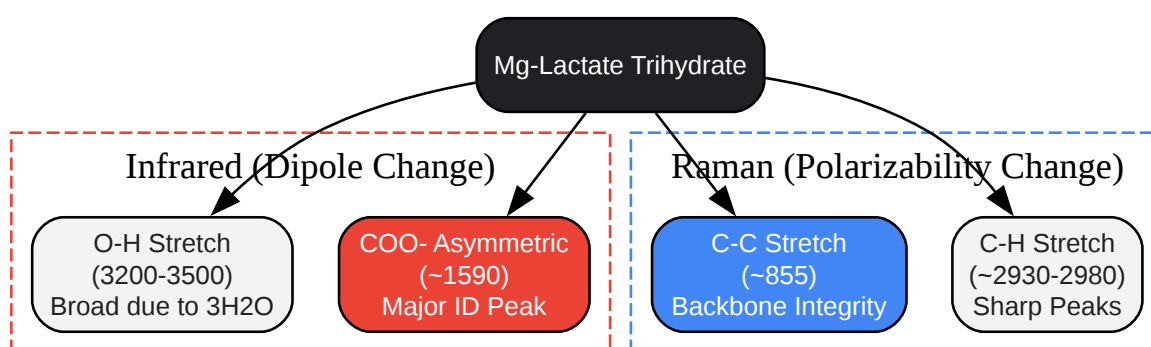
(Carboxylate) and the broad water/OH region.

- Raman: Look for the sharp peak at ~855 cm

(C-C backbone) and the C-H stretches around 2900 cm

. Raman is superior for verifying the carbon skeleton as it is less affected by the hydration water.

## Visualization: Vibrational Logic



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Caption: Complementary nature of IR and Raman for full structural elucidation.

## Part 4: Quality Control & Regulatory Integration

For researchers in drug development, spectral data must align with pharmacopoeial standards (USP/EP).

- Identification (ID):
  - USP <191> / EP 2.3.1: Traditional wet chemistry relies on the reaction of lactate with sulfuric acid (colorimetric) and magnesium precipitation.
  - Modern ID: An IR spectrum matching a certified Reference Standard (RS) is now the gold standard for "Identification A".
- Water Content (Trihydrate Verification):

- While IR shows water presence, it is not quantitative. Use Karl Fischer titration or TGA (Thermogravimetric Analysis) to confirm the trihydrate stoichiometry (theoretical water content ~17-18%).
- Stereochemistry:
  - Magnesium L-Lactate is chiral. Standard NMR (achiral solvent) cannot distinguish L- from D-lactate. To verify the "L" (S-enantiomer) specifically, use Polarimetry (Specific Rotation to ) or Chiral HPLC.

## References

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